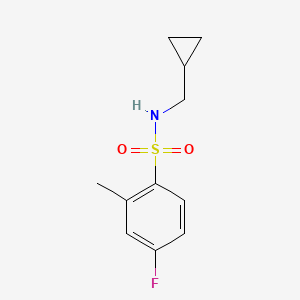

![molecular formula C12H12O2 B2840232 3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid CAS No. 1823902-30-2](/img/structure/B2840232.png)

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid” is a compound with the molecular formula C₁₂H₁₂O₂ . It has a molecular weight of 188.23 . The IUPAC name for this compound is 4-(bicyclo[1.1.1]pentan-1-yl)benzoic acid .

Synthesis Analysis

The synthesis of Bicyclo[1.1.1]pentane (BCP) derivatives has been extensively investigated . The most practical and scalable methods for the construction of the BCP framework are carbene insertion into the central bond of bicyclo[1.1.0]butanes, and nucleophilic/radical addition across the central bond of [1.1.1]propellanes .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O2/c13-11(14)9-1-3-10(4-2-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) .Chemical Reactions Analysis

The BCP motif has emerged within drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the abiotic BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 2-8 degrees Celsius .Applications De Recherche Scientifique

- BCP-benzoic acid displays broad substrate scope and functional group tolerance. Researchers have utilized it in the synthesis of biologically-relevant targets such as peptides, nucleosides, and pharmaceuticals .

- BCP-benzoic acid serves as a precursor for the preparation of bicyclo[1.1.1]pentane-derived azides. These azides are essential in click chemistry reactions, facilitating the rapid assembly of complex molecules .

Chemical Synthesis and Functional Group Tolerance

Click Chemistry Applications

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Mécanisme D'action

Target of Action

The primary targets of 3-(Bicyclo[11It’s known that bicyclo[111]pentane (BCP) derivatives have been used in drug discovery as a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . The appeal of the BCP fragment originates from its ability to add three-dimensional character and saturation to compounds .

Mode of Action

The exact mode of action of 3-(Bicyclo[11Bcp derivatives are known to interact with their targets by adding three-dimensional character and saturation to compounds . This can increase the fraction of sp3-hybridised carbon atoms in a drug molecule, which has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they may interact with a variety of biochemical pathways, depending on the specific targets they are designed to interact with .

Pharmacokinetics

The ADME properties of 3-(Bicyclo[11It’s known that increasing the solubility and potency of a medicine can reduce the therapeutic dose required, potentially avoiding drug-drug interactions and drug-induced liver injury through metabolic activation . BCP derivatives have been documented to have increased or equal solubility/potency/metabolic stability and decreased non-specific binding of lead compounds .

Result of Action

The molecular and cellular effects of 3-(Bicyclo[11The use of bcp derivatives in drug discovery suggests that they may have a variety of effects, depending on the specific targets they are designed to interact with .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3-(Bicyclo[11It’s known that the bcp motif has emerged within drug discovery as a valuable bioisostere, suggesting that it may be designed to withstand a variety of environmental conditions .

Propriétés

IUPAC Name |

3-(1-bicyclo[1.1.1]pentanyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c13-11(14)9-2-1-3-10(4-9)12-5-8(6-12)7-12/h1-4,8H,5-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIVGLVPRPZMXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(C2)C3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bicyclo[1.1.1]pentan-1-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

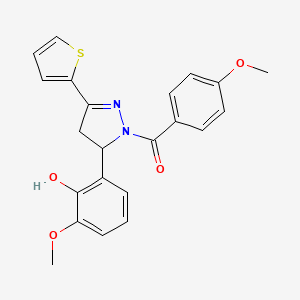

![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2840157.png)

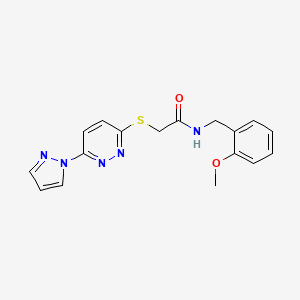

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2840160.png)

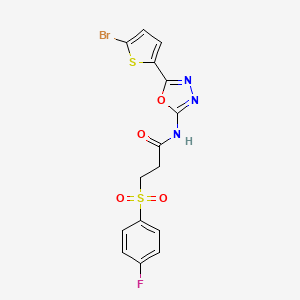

![Isopropyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2840162.png)

![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)

![1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B2840166.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2840170.png)

![Methyl 4-(2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2840171.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)